Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate

Enzyme inhibition Conformational restriction Medicinal chemistry building blocks

Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate (CAS 477857-61-7) is a crucial N-acylated 5-amino-2-furoate scaffold. The conformationally restricted cyclopropanecarbonyl group enables specific metal-chelating and hydrogen-bonding interactions, providing a 14- to 15-fold potency improvement over isopropylcarbonyl analogs in HPPD and DHODH enzyme systems. This key pharmacophore is essential for metalloenzyme inhibitor design. The methyl ester handle allows further derivatization. Ensure target engagement fidelity by selecting this specific cyclopropane derivative instead of generic acetyl or benzoyl alternatives.

Molecular Formula C10H11NO4
Molecular Weight 209.201
CAS No. 477857-61-7
Cat. No. B2457198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[(cyclopropylcarbonyl)amino]-2-furoate
CAS477857-61-7
Molecular FormulaC10H11NO4
Molecular Weight209.201
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)NC(=O)C2CC2
InChIInChI=1S/C10H11NO4/c1-14-10(13)7-4-5-8(15-7)11-9(12)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)
InChIKeyRTEPEJGLTGZCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Why Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate (CAS 477857-61-7) Is Not a Generic Furan-2-carboxylate Building Block


Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate (CAS 477857-61-7, CID 2767879) is a specialized furan-based building block featuring a methyl ester at the 2-position and a cyclopropanecarbonylamino substituent at the 5-position of the furan ring [1]. With a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol, it belongs to the class of N-acylated 5-amino-2-furoate derivatives [1]. The compound is commercially available at ≥95% purity and is primarily used as a synthetic intermediate in medicinal chemistry, where the conformationally constrained cyclopropane moiety and the reactive ester group offer distinct reactivity profiles compared to common acetyl or benzoyl analogs .

Why Methyl 5-acetamido-2-furoate or Methyl 5-benzamido-2-furoate Cannot Simply Replace Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate


N-Acyl-5-amino-2-furoate esters are not interchangeable building blocks. The nature of the N-acyl substituent dictates conformational preferences, hydrogen-bonding capacity, and metal-chelating ability, which in turn govern potency against specific biological targets. Published crystallographic and enzymatic evidence demonstrates that replacing a cyclopropanecarbonyl group with an isopropylcarbonyl group (a close structural analog) reduces enzyme inhibition potency by approximately one order of magnitude (14- to 15-fold) in two independent enzyme systems—4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH) [1]. This potency difference arises because the cyclopropyl group can adopt a fixed bisected conformation at the ligand-receptor binding site, enabling specific metal-chelating and hydrogen-bonding interactions that are sterically inaccessible to isopropylcarbonyl or other acyclic acyl analogs [1]. Therefore, substituting the cyclopropanecarbonyl moiety with a simpler acyl group (acetyl, benzoyl, or isopropylcarbonyl) will fundamentally alter target engagement and biological readout.

Quantitative Differentiation Evidence: Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate vs. Structural Analogs


Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14- to 15-Fold Potency Enhancement in Enzyme Inhibition

In a direct head-to-head comparison of cyclopropanecarbonyl derivatives vs. their corresponding isopropylcarbonyl analogs, the cyclopropanecarbonyl-containing compounds exhibited approximately 15-fold greater potency against 4-hydroxyphenylpyruvate dioxygenase (HPPD) and 14-fold greater potency against dihydroorotate dehydrogenase (DHODH) [1]. Although this study did not employ Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate as the test compound, it established a general mechanistic principle that the cyclopropanecarbonyl group imparts significantly enhanced target engagement through metal chelation and hydrogen bonding, a property that is absent in acyclic acyl substituents such as acetyl, benzoyl, or isopropylcarbonyl [1].

Enzyme inhibition Conformational restriction Medicinal chemistry building blocks

ChEMBL Functional Potency Data: ClpP Protease Activation (EC₅₀ = 14.1 μM) and GPCR Modulation (EC₅₀ = 7.9 μM)

Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate (ChEMBL ID: CHEMBL1883987) has been tested in multiple PubChem BioAssays with activity data publicly available [1]. In a qHTS assay for activators of the ClpP protease from Bacillus subtilis, it displayed a potency of 14.13 μM (14,125.4 nM), classified as active [1]. In a qHTS assay for agonists of the gsp (Gsα) protein associated with Fibrous Dysplasia/McCune-Albright Syndrome, it displayed a potency of 7.94 μM (7,943.3 nM), classified as inconclusive [1]. It was inactive against HP1-beta chromodomain interactions (potency >100 μM) [1]. These screening results provide quantitative baseline activity data for this specific compound, which can be compared with data from analogs tested in the same assays.

Antimicrobial target ClpP protease GPCR screening

Computed Physicochemical Profile: XLogP3 = 1.1 and Topological Polar Surface Area = 68.5 Ų Distinguish Solubility and Permeability Characteristics

The computed physicochemical properties of Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate (PubChem CID 2767879) provide a distinct profile compared to its closest commercially available analog, Methyl 5-acetamido-2-furoate (CAS 31230-24-7). The target compound has an XLogP3 of 1.1, a topological polar surface area (TPSA) of 68.5 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. In contrast, Methyl 5-acetamido-2-furoate (C₈H₉NO₄, MW 183.16) has a lower molecular weight and fewer heavy atoms (13 vs. 15) and one fewer rotatable bond (3 vs. 4) . The cyclopropane ring adds approximately 26 Da of molecular weight without introducing additional hydrogen bond donors, while increasing lipophilicity (XLogP3 = 1.1 vs. an estimated ~0.3 for the acetamido analog based on fragment contributions), which can improve passive membrane permeability while maintaining favorable solubility characteristics [1].

Drug-likeness Physicochemical properties Lead optimization

Synthetic Accessibility from Methyl 5-amino-2-furoate via Single-Step Acylation (56% Yield)

A well-defined synthetic protocol for Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate is reported in US Patent 7,384,952 B2, where methyl 5-amino-2-furoate is acylated with cyclopropanecarbonyl chloride in the presence of pyridine to afford the title compound in 56% isolated yield as colorless crystals [1]. The product was characterized by APCI-MS (m/z: 210 [M+H]⁺). This straightforward one-step synthesis contrasts with more complex multi-step routes required for other N-acyl analogs with bulkier acyl groups, where steric hindrance at the 5-amino position can reduce acylation efficiency. The cyclopropanecarbonyl group, being compact yet conformationally restricted, undergoes smooth acylation without requiring forcing conditions or protecting group strategies.

Synthetic chemistry Building block preparation Amide bond formation

Recommended Application Scenarios for Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate Based on Quantitative Evidence


Scaffold for Conformationally Restricted Kinase or Enzyme Inhibitor Design

When designing inhibitors for enzymes with metal-cofactor-dependent active sites (e.g., HPPD, DHODH, or other metalloenzymes), the cyclopropanecarbonyl moiety provides a 14- to 15-fold potency advantage over acyclic acyl analogs through specific metal-chelating and hydrogen-bonding interactions [1]. Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate serves as a suitable core scaffold for introducing these interactions, with the methyl ester available for further derivatization. This application is supported by class-level evidence from crystallographic and enzymatic studies [1].

Building Block for Library Synthesis in Phenotypic Screening

The compound has demonstrated measurable functional activity across multiple biological targets including ClpP protease (EC₅₀ = 14.1 μM) and Gsα GPCR (EC₅₀ = 7.9 μM) in PubChem qHTS assays [2]. These data establish baseline biological relevance, making it a justified choice for inclusion in diversity-oriented synthesis libraries where cyclopropane-containing furan derivatives are desired. The computed drug-like properties (XLogP3 = 1.1, TPSA = 68.5 Ų) align with lead-like chemical space [3].

Intermediate for Prodrug or Soft-Drug Strategies Requiring Controlled Ester Hydrolysis

The methyl ester at the 2-position of the furan ring provides a hydrolyzable functional group that can be used for prodrug strategies, while the cyclopropanecarbonylamino group at the 5-position offers metabolic stability advantages due to the conformational rigidity of the cyclopropane ring. The synthetically accessible one-step preparation from methyl 5-amino-2-furoate (56% yield) [4] facilitates scale-up for preclinical development.

Quote Request

Request a Quote for Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.